1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylenecyclobutyl)methoxymethylbenzene is an organic compound with the molecular formula C13H16O It is characterized by a methylenecyclobutyl group attached to a methoxymethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene typically involves the reaction of methoxymethylbenzene with a suitable methylenecyclobutyl precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from methylenecyclobutyl bromide, which reacts with methoxymethylbenzene in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3-Methylenecyclobutyl)methoxymethylbenzene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylenecyclobutyl)methoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
(3-Methylenecyclobutyl)methoxymethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylenecyclobutyl)methoxymethylbenzene involves its interaction with specific molecular targets and pathways. The methylenecyclobutyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylenecyclobutyl)methylbenzene
- (3-Methylenecyclobutyl)ethoxymethylbenzene
- (3-Methylenecyclobutyl)propoxymethylbenzene
Uniqueness
(3-Methylenecyclobutyl)methoxymethylbenzene is unique due to the presence of both a methylenecyclobutyl group and a methoxymethylbenzene moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C13H16O/c1-10-7-12(8-10)13-6-4-3-5-11(13)9-14-2/h3-6,12H,1,7-9H2,2H3 |
InChI Key |
GZGOCCVEVIOECP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C2CC(=C)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.